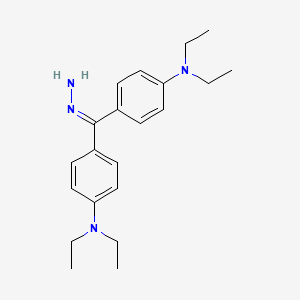
4,4'-(Hydrazinylidenemethylene)bis(N,N-diethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound’s structure includes two N,N-diethylaniline groups connected by a hydrazinylidenemethylene bridge, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) typically involves the reaction of N,N-diethylaniline with hydrazine derivatives under controlled conditions. One common method includes the condensation reaction between N,N-diethylaniline and hydrazine hydrate in the presence of a catalyst, such as acetic acid, at elevated temperatures. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and bromine for halogenation.
Major Products
The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) involves its ability to interact with various molecular targets through its reactive functional groups. The hydrazinylidenemethylene bridge allows for the formation of stable complexes with metals and other substrates, facilitating catalytic and binding processes. The compound’s aromatic rings can also participate in π-π interactions, enhancing its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but with dimethyl groups instead of diethyl groups.
4,4’-Methylenebis(2,6-diethylaniline): Contains additional ethyl groups on the aromatic rings.
Uniqueness
4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) is unique due to its hydrazinylidenemethylene bridge, which imparts distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired.
特性
CAS番号 |
122010-64-4 |
|---|---|
分子式 |
C21H30N4 |
分子量 |
338.5 g/mol |
IUPAC名 |
4-[C-[4-(diethylamino)phenyl]carbonohydrazonoyl]-N,N-diethylaniline |
InChI |
InChI=1S/C21H30N4/c1-5-24(6-2)19-13-9-17(10-14-19)21(23-22)18-11-15-20(16-12-18)25(7-3)8-4/h9-16H,5-8,22H2,1-4H3 |
InChIキー |
FCBQGPZSKXSRKX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




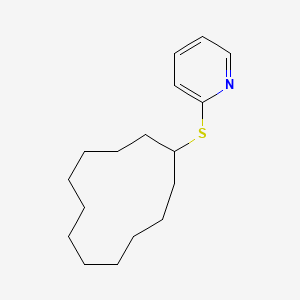
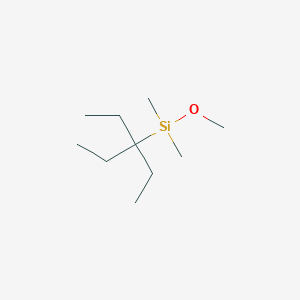
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)

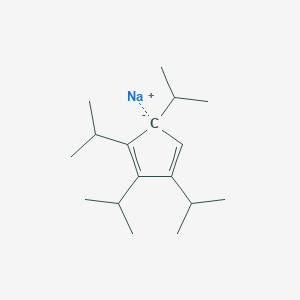
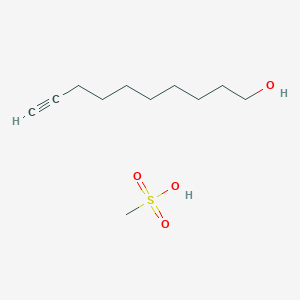
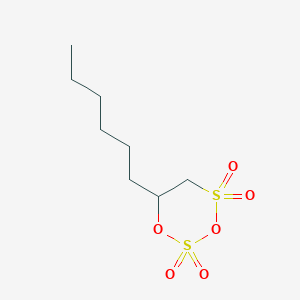
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)

